3-Oxoazetidine-1-carbonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxoazetidine-1-carbonyl chloride: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the carbonyl chloride functional group makes this compound highly reactive and useful in various chemical syntheses. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxoazetidine-1-carbonyl chloride typically involves the reaction of azetidine derivatives with phosgene or other chlorinating agents. One common method includes the reaction of 3-oxoazetidine with thionyl chloride (SOCl₂) under controlled conditions to yield 3-oxoazetidine-1-carbonyl chloride .
Industrial Production Methods: In industrial settings, the production of 3-oxoazetidine-1-carbonyl chloride may involve continuous flow processes to ensure safety and efficiency. The use of automated systems to handle reactive intermediates like phosgene can minimize risks and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxoazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine (TEA) or pyridine
Major Products Formed:
- Amides
- Esters
- Thioesters
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Oxoazetidine-1-carbonyl chloride is used as a building block in organic synthesis, particularly in the preparation of azetidine derivatives and other heterocyclic compounds .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Azetidine derivatives have shown promise as bioactive molecules with applications in medicinal chemistry .
Industry: In the industrial sector, 3-oxoazetidine-1-carbonyl chloride is utilized in the synthesis of polymers and advanced materials. Its reactivity makes it a valuable intermediate in the production of specialty chemicals .
Wirkmechanismus
The reactivity of 3-oxoazetidine-1-carbonyl chloride is primarily driven by the ring strain of the azetidine ring and the electrophilic nature of the carbonyl chloride group. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The ring strain facilitates ring-opening reactions, which are crucial in many synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness: 3-Oxoazetidine-1-carbonyl chloride is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it more manageable in synthetic applications compared to aziridines while still offering significant reactivity .
Eigenschaften
Molekularformel |
C4H4ClNO2 |
---|---|
Molekulargewicht |
133.53 g/mol |
IUPAC-Name |
3-oxoazetidine-1-carbonyl chloride |
InChI |
InChI=1S/C4H4ClNO2/c5-4(8)6-1-3(7)2-6/h1-2H2 |
InChI-Schlüssel |
TVNBNQHWFPIRGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CN1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.